Baccatin IX

Description

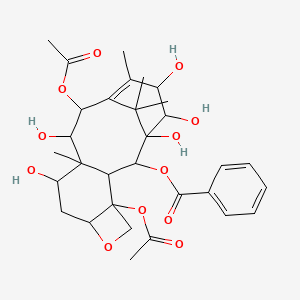

Structure

2D Structure

Properties

IUPAC Name |

(4,12-diacetyloxy-1,9,11,15,16-pentahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O12/c1-14-20-22(41-15(2)32)25(37)29(6)18(34)12-19-30(13-40-19,43-16(3)33)23(29)26(42-27(38)17-10-8-7-9-11-17)31(39,28(20,4)5)24(36)21(14)35/h7-11,18-19,21-26,34-37,39H,12-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNJMSUUYCXOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1O)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Structural Elucidation and Stereochemistry of Baccatin III: An In-depth Technical Guide

Note: Initial searches for "Baccatin IX" did not yield a known taxane derivative with this designation. It is presumed that the intended subject of this guide was the scientifically significant and extensively studied Baccatin III. This document will, therefore, focus on the comprehensive structural elucidation and stereochemical determination of Baccatin III, a pivotal intermediate in the semi-synthesis of the anticancer drug, Paclitaxel.

This technical guide provides a detailed overview of the methodologies and data integral to the structural determination of Baccatin III, tailored for researchers, scientists, and professionals in drug development.

Introduction to Baccatin III

Baccatin III is a complex, polycyclic diterpenoid natural product isolated from various species of the yew tree (Taxus)[1]. Its significance in medicinal chemistry stems from its role as a key precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anti-cancer agent used in the treatment of various cancers including ovarian, breast, and lung cancer[2][3][4]. The intricate three-dimensional architecture and multiple stereocenters of Baccatin III presented a formidable challenge to chemists, and its structural elucidation is a landmark in the field of natural product chemistry.

Spectroscopic Data for Structure Elucidation

The determination of the complex structure of Baccatin III relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon skeleton and the relative stereochemistry of a molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms and their spatial relationships.

Table 1: ¹H NMR Spectroscopic Data for Baccatin III (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.20 | d | 7.0 |

| H-2 | 5.65 | d | 7.0 |

| H-3 | 3.82 | d | 7.5 |

| H-5 | 4.97 | d | 8.0 |

| H-6α | 2.55 | m | |

| H-6β | 1.88 | m | |

| H-7 | 4.43 | dd | 10.5, 6.5 |

| H-9 | 4.18 | d | 2.0 |

| H-10 | 6.38 | s | |

| H-13 | 4.80 | t | 8.0 |

| H-14α | 2.25 | m | |

| H-14β | 2.20 | m | |

| H-16 | 1.15 | s | |

| H-17 | 1.25 | s | |

| H-18 | 2.15 | s | |

| H-19 | 1.68 | s | |

| H-20α | 4.32 | d | 8.5 |

| H-20β | 4.17 | d | 8.5 |

| OAc (C4) | 2.24 | s | |

| OAc (C10) | 2.17 | s | |

| Benzoyl | 8.12 (2H, d, 7.5), 7.61 (1H, t, 7.5), 7.49 (2H, t, 7.5) |

Table 2: ¹³C NMR Spectroscopic Data for Baccatin III (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 79.1 |

| 2 | 75.3 |

| 3 | 47.1 |

| 4 | 81.1 |

| 5 | 84.5 |

| 6 | 35.7 |

| 7 | 76.5 |

| 8 | 58.6 |

| 9 | 203.8 |

| 10 | 75.8 |

| 11 | 133.7 |

| 12 | 142.3 |

| 13 | 72.4 |

| 14 | 35.7 |

| 15 | 43.2 |

| 16 | 26.9 |

| 17 | 21.0 |

| 18 | 14.8 |

| 19 | 10.9 |

| 20 | 76.5 |

| OAc (C4) | 171.1 (C=O), 22.7 (CH₃) |

| OAc (C10) | 170.3 (C=O), 21.1 (CH₃) |

| Benzoyl | 167.1 (C=O), 133.8, 130.2, 129.2, 128.7 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For Baccatin III (C₃₁H₃₈O₁₁), the exact mass provides confirmation of its molecular formula.

Table 3: Mass Spectrometry Data for Baccatin III

| Technique | Ionization Mode | Observed m/z | Calculated m/z |

| HR-ESI-MS | [M+Na]⁺ | 609.2306 | 609.2312 |

Infrared (IR) Spectroscopy

IR spectroscopy helps in the identification of key functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for Baccatin III

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3500 | O-H (hydroxyl) stretching |

| 1730 | C=O (ester) stretching |

| 1710 | C=O (ketone) stretching |

| 1240 | C-O (ester) stretching |

Experimental Protocols

The structural elucidation of Baccatin III involves a series of key experiments. The general methodologies are outlined below.

Isolation and Purification of Baccatin III

Baccatin III is typically isolated from the needles and bark of Taxus species. The general procedure is as follows:

-

Extraction: Dried and ground plant material is extracted with a polar solvent such as methanol or ethanol.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning, for example, between dichloromethane and water, to separate compounds based on their polarity.

-

Chromatography: The organic phase is concentrated and subjected to multiple chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to isolate pure Baccatin III.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified Baccatin III are dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which are then used to piece together the molecular structure.

X-ray Crystallography

The absolute confirmation of the structure and stereochemistry of Baccatin III was achieved through single-crystal X-ray diffraction analysis.

-

Crystallization: Single crystals of Baccatin III suitable for X-ray diffraction are grown by slow evaporation of a solvent system (e.g., methanol/water).

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualization of the Structure Elucidation Workflow

The logical flow of experiments and data interpretation in the structural elucidation of Baccatin III can be visualized as follows:

References

Baccatin IX: A Technical Guide to Natural Sources and Isolation from Taxus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for baccatin IX, a taxane diterpenoid of significant interest in phytochemical and pharmaceutical research. While this compound is a less abundant analogue compared to other taxanes like paclitaxel and baccatin III, its unique structure makes it a valuable subject for further investigation. This document outlines the primary known plant source for this compound and presents a detailed methodology for its extraction and purification.

Natural Sources of this compound

This compound is a rare taxane diterpenoid that has been successfully isolated from Taxus yunnanensis, a yew species primarily found in the Yunnan Province of China. Specifically, the twigs and leaves of T. yunnanensis have been identified as a natural source of this compound.[1][2] While other Taxus species are rich sources of various taxanes, current scientific literature points to T. yunnanensis as the confirmed plant source for this compound.

Quantitative Analysis of Baccatin Analogues in Taxus Species

| Taxane | Taxus Species | Plant Part | Concentration (% of Dry Weight, unless specified) | Reference |

| Baccatin III | Taxus mairei | Leaves and Twigs | 0.0156% | [1] |

| Taxus mairei | Seed Embryo | 44.88 µg/g | [1] | |

| Taxus x media | - | Lower than T. yunnanensis & T. mairei | [3] | |

| 10-Deacetylbaccatin III | Taxus mairei | Leaves and Twigs | 0.0115% | [1] |

| Taxus mairei | Bark | 0.0680% | [1] | |

| Taxus baccata | Needles | Up to 297 mg/kg (fresh weight) | [4] | |

| Taxus chinensis | Bark | 0.4842 mg/g | [3] | |

| Baccatin IV | Taxus yunnanensis | Twigs and Leaves | 8 mg isolated from 7.0 kg | [1] |

Experimental Protocol: Isolation of this compound from Taxus yunnanensis

The following protocol is based on the successful isolation of this compound as reported by Hai et al. (2014).[1] This multi-step procedure involves solvent extraction followed by a series of chromatographic separations.

Plant Material Preparation and Extraction

-

Preparation : Collect fresh twigs and leaves of Taxus yunnanensis. Air-dry the plant material in a shaded, well-ventilated area until brittle, and then pulverize it into a fine powder.

-

Extraction :

-

Macerate 7.0 kg of the dried, powdered plant material in a 95:5 (v/v) solution of ethanol (EtOH) and water (H₂O). Use approximately 12 liters of the solvent mixture.

-

Allow the extraction to proceed at room temperature for 5 days with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process two more times on the plant residue, each for 5 days, using fresh solvent each time.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification

The purification of this compound from the crude extract involves multiple stages of column chromatography (CC).

-

Initial Fractionation (Silica Gel Column Chromatography) :

-

Apply the concentrated crude extract to a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, starting with petroleum ether and gradually increasing the concentration of acetone. This will separate the extract into several primary fractions.

-

-

Isolation of this compound Containing Fractions :

-

The fraction eluted with a petroleum ether:acetone ratio of 6:1 has been shown to contain this compound and other taxane analogues.[1]

-

Subject this fraction to further separation using another silica gel column.

-

-

Final Purification (Sephadex LH-20 Column Chromatography) :

-

Take the sub-fractions containing the target compounds from the second silica gel column.

-

Perform final purification using a Sephadex LH-20 column.

-

Elute the column with a 1:1 (v/v) mixture of chloroform (CHCl₃) and methanol (MeOH).

-

This final step will yield isolated this compound along with other taxanes like baccatin VIII and X.

-

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from Taxus yunnanensis.

Caption: Workflow for the isolation of this compound.

This guide provides a foundational understanding for researchers interested in the natural sourcing and laboratory isolation of this compound. The detailed protocol serves as a practical starting point for the purification of this and other related taxane diterpenoids from Taxus yunnanensis. Further research is warranted to quantify the abundance of this compound and to explore its potential biological activities.

References

The Baccatin III Biosynthesis Pathway in Yew Trees: A Technical Guide for Researchers

An in-depth examination of the enzymatic cascade, quantitative analysis, and experimental methodologies for the production of a critical paclitaxel precursor.

The intricate biosynthetic pathway of Baccatin III, a key intermediate in the production of the life-saving anticancer drug paclitaxel (Taxol®), has been the subject of intense research for decades. Found in yew trees (Taxus spp.), the journey from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), to the complex structure of Baccatin III involves a remarkable series of enzymatic reactions. This technical guide provides a comprehensive overview of this pathway, tailored for researchers, scientists, and drug development professionals. It consolidates quantitative data, details key experimental protocols, and visualizes the complex biological processes involved.

The Core Biosynthetic Pathway

The biosynthesis of Baccatin III from GGPP is a multi-step process primarily occurring in the plastids and endoplasmic reticulum of yew tree cells. The pathway can be broadly divided into three main stages: the formation of the taxane skeleton, a series of hydroxylations and acylations, and the final tailoring steps to yield Baccatin III. Recent breakthroughs have led to the identification of previously elusive enzymes, finally completing our understanding of this complex metabolic route.[1][2] The entire pathway has been successfully reconstituted in a heterologous plant host, Nicotiana benthamiana, paving the way for sustainable and scalable production of this valuable precursor.[2][3]

Key Enzymes and Reactions

The enzymatic cascade begins with the cyclization of GGPP to taxa-4(5),11(12)-diene, the committed step in taxane biosynthesis, catalyzed by taxadiene synthase (TS) . This is followed by a series of eight cytochrome P450-mediated oxygenations and three CoA-dependent acyl/aroyl transfers.

A critical and historically challenging step was the elucidation of the enzymes responsible for the final modifications of the taxane core. Recent research has identified a cohort of new enzymes that complete the pathway to Baccatin III, including a taxane 1β-hydroxylase (T1βH), a taxane 9α-hydroxylase (T9αH), a taxane 7β-O-acyltransferase (T7AT), a taxane 7β-O-deacetylase (T7dA), a taxane 9α-O-deacetylase (T9dA), and a taxane 9-oxidase (T9ox).[2] Furthermore, a novel nuclear transport factor 2 (NTF2)-like protein, named Facilitator of Taxane Oxidization 1 (FoTO1), has been found to be crucial for the high-yield production of taxanes by promoting the efficiency of the initial oxidation steps.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the Baccatin III biosynthetic pathway, including enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Parameters of Key Enzymes in the Baccatin III Pathway

| Enzyme | Substrate(s) | Km (μM) | kcat (s-1) | Reference(s) |

| Taxadiene Synthase (TS) | Geranylgeranyl diphosphate | ~10 | - | [1] |

| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 10 | - | [3] |

| Acetyl-CoA | 8 | - | [3] | |

| 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) | N-debenzoyl-(3′RS)-2′-deoxytaxol | 420 | ~1.5 | [4] |

| Benzoyl-CoA | 400 | ~1.5 | [4] |

Note: Kinetic data for many of the newly discovered enzymes are not yet fully characterized and published.

Table 2: Concentration of Baccatin III and Related Taxoids in Taxus Species

| Taxus Species | Tissue | Baccatin III (μg/g fresh weight) | 10-deacetylbaccatin III (μg/g fresh weight) | Reference(s) |

| Taxus baccata | Needles | 8 - 26 (surface) | Present | [5] |

| Taxus baccata | Stems | Variable | High concentration | [5] |

| Taxus baccata | Needles | - | 40 (dry weight) | [6] |

| Taxus brevifolia | Needles | - | 4 (dry weight) | [6] |

| Taxus baccata | Cell Culture | 2.56 mg/L | - | [7] |

| Taxus media | Cell Culture | 56.03 mg/L (elicited) | - | [7] |

Table 3: Yield of Baccatin III in Engineered Nicotiana benthamiana

| Expression System | Yield of Baccatin III | Reference(s) |

| Transient expression of 17-gene pathway | Comparable to natural abundance in Taxus needles | [3] |

| Transient expression with FoTO1 | Significantly increased yields | [2] |

| Optimized bioprocess in yeast (precursors) | 164-189 mg/L total taxanes | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the Baccatin III biosynthetic pathway.

Heterologous Expression of Baccatin III Pathway in Nicotiana benthamiana via Agroinfiltration

This protocol describes the transient expression of the Baccatin III biosynthetic genes in N. benthamiana leaves using Agrobacterium tumefaciens.

Materials:

-

Agrobacterium tumefaciens (strain GV3101) carrying the expression vectors for the Baccatin III pathway genes and a viral suppressor of gene silencing (e.g., p19).

-

Nicotiana benthamiana plants (4-6 weeks old).

-

YEB medium (or LB medium) with appropriate antibiotics.

-

Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone.

-

1 mL needleless syringes.

Procedure:

-

Grow individual Agrobacterium cultures for each gene construct overnight at 28°C in YEB medium with appropriate antibiotics.

-

Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Resuspend the pellets in infiltration buffer to a final OD₆₀₀ of 0.5-1.0 for each construct.

-

Incubate the resuspended cultures at room temperature for 2-4 hours.

-

Mix equal volumes of the individual Agrobacterium cultures for co-infiltration.

-

Using a 1 mL needleless syringe, infiltrate the abaxial side of the leaves of healthy N. benthamiana plants.

-

Maintain the infiltrated plants in a controlled environment (e.g., 24°C, 16h light/8h dark cycle) for 5-7 days to allow for gene expression and metabolite production.

Extraction and Quantification of Baccatin III and Intermediates by LC-MS/MS

This protocol outlines the extraction and analysis of taxoids from plant material.

Materials:

-

Infiltrated N. benthamiana leaf tissue or Taxus spp. tissue.

-

Liquid nitrogen.

-

Extraction solvent: Methanol or a mixture of methanol and dichloromethane.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system with a C18 column.

-

Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution).

-

Baccatin III and other taxoid standards.

Procedure:

-

Harvest and freeze the plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract the powder with the chosen extraction solvent (e.g., 10 mL/g of tissue) by sonication or shaking.

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

Concentrate the supernatant under vacuum.

-

Perform a solid-phase extraction (SPE) cleanup of the crude extract to remove interfering compounds. Elute the taxoids with an appropriate solvent (e.g., methanol).

-

Dry the eluted fraction and resuspend in the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Identify and quantify Baccatin III and its intermediates by comparing retention times and mass fragmentation patterns with authentic standards.

In Vitro Enzyme Assay for Cytochrome P450 Hydroxylases

This protocol provides a general method for assaying the activity of cytochrome P450 hydroxylases involved in the Baccatin III pathway, typically using microsomes from heterologous expression systems (e.g., yeast or insect cells).

Materials:

-

Microsomal fraction containing the recombinant cytochrome P450 enzyme and a partner NADPH-cytochrome P450 reductase.

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5).

-

Substrate (the specific taxoid intermediate).

-

NADPH.

-

Quenching solution: e.g., ethyl acetate or dichloromethane.

-

LC-MS system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, microsomal preparation, and the substrate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

Extract the product from the aqueous phase with an organic solvent.

-

Dry the organic phase and resuspend the residue in a suitable solvent for LC-MS analysis.

-

Analyze the products by LC-MS to determine the conversion of the substrate to the hydroxylated product.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the Baccatin III biosynthetic pathway and a key experimental workflow.

Caption: The core biosynthetic pathway of Baccatin III from GGPP.

Caption: Workflow for gene discovery using multiplexed perturbation and single-nucleus RNA sequencing (mpXsn).

Conclusion

The complete elucidation of the Baccatin III biosynthetic pathway represents a landmark achievement in plant metabolic engineering. The identification of all the requisite enzymes opens up new avenues for the sustainable and high-yield production of this vital paclitaxel precursor. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further optimize production in heterologous systems, investigate the regulatory mechanisms of the pathway, or explore the potential for producing novel taxoid derivatives with therapeutic potential. The continued application of advanced techniques such as single-nucleus multi-omics will undoubtedly lead to even deeper insights into the complex biology of this remarkable natural product pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Hydroxylation Step in the Taxane Biosynthetic Pathway: A New Approach to Paclitaxel Production by Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seasonal changes in the concentrations of four taxoids in Taxus baccata L. during the autumn-spring period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Improved paclitaxel and baccatin III production in suspension cultures of Taxus media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doaj.org [doaj.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Baccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin III, a complex diterpenoid isolated from yew trees of the Taxus genus, stands as a cornerstone in the synthesis of vital anti-cancer therapeutics, most notably Paclitaxel (Taxol®). As a pivotal precursor, a thorough understanding of its chemical properties and stability profile is paramount for optimizing synthesis routes, ensuring drug product quality, and developing robust analytical methods. This technical guide provides a comprehensive overview of the chemical characteristics and stability of Baccatin III, supported by experimental methodologies and visual representations of key pathways.

Chemical Properties of Baccatin III

Baccatin III is a white to off-white crystalline powder with a complex tetracyclic structure.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃₁H₃₈O₁₁ | [2] |

| Molecular Weight | 586.63 g/mol | [2] |

| Melting Point | 229-234 °C | [1] |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in methanol; insoluble in water. | [1] |

| pKa | 12.76 ± 0.70 (Predicted) | [1] |

Spectral Data

The structural elucidation and confirmation of Baccatin III rely on various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the identity and purity of Baccatin III. The complex proton and carbon environments of the taxane skeleton result in a detailed spectrum with characteristic shifts.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Baccatin III, aiding in its identification and the characterization of its derivatives and degradation products.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups within the Baccatin III molecule, such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups, which are characteristic of its structure.

Chemical Stability of Baccatin III

The stability of Baccatin III is a critical factor in its handling, storage, and use in semi-synthesis. Degradation can lead to the formation of impurities that may affect the yield and purity of the final active pharmaceutical ingredient (API).

pH Stability

Baccatin III exhibits pH-dependent stability. It is relatively stable in acidic to neutral aqueous solutions, with maximum stability observed around pH 4.[1]

-

Acidic Conditions (pH 1-5): Under acidic conditions, Baccatin III undergoes degradation, which is catalyzed by hydrogen ions.[1] The primary degradation pathways include dehydration around the 13-hydroxy group and cleavage of the strained oxetane ring.[1] Cleavage of the 10-acetyl group is considered a minor degradation pathway in acidic media.[1]

-

Alkaline Conditions (pH > 7): In alkaline solutions, Baccatin III is less stable and can undergo spontaneous deacetylation, particularly at the C-10 position, to form 10-deacetylbaccatin III.

Thermal Stability

Elevated temperatures can promote the degradation of Baccatin III. While specific kinetic data for the thermal degradation of isolated Baccatin III is not extensively published, studies on related taxanes indicate that thermal stress can lead to the formation of various degradation products. For instance, in the synthesis of Baccatin III, temperature is a critical parameter, with lower temperatures (e.g., 20-25°C) often favoring higher yields and stability.[3]

Photostability

Oxidative Stability

Baccatin III can be susceptible to oxidative degradation. Forced degradation studies on related taxanes often employ oxidizing agents like hydrogen peroxide to investigate potential degradation pathways.[4] The complex structure of Baccatin III, with its multiple hydroxyl and ester groups, presents several potential sites for oxidation.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like Baccatin III involves the use of a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry Baccatin III is packed into a thin-walled capillary tube, sealed at one end, to a height of 2.5-3.5 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, especially when approaching the expected melting point.[6]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[5][6]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of Baccatin III is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of Baccatin III in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying Baccatin III from its potential degradation products.

-

Chromatographic System: A typical system consists of a pump, an autosampler, a column oven, and a UV detector.

-

Column: A reversed-phase C18 column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is often employed. The exact gradient program needs to be optimized to achieve adequate separation.

-

Detection: UV detection at a wavelength of 227 nm is suitable for taxanes.[7]

-

Forced Degradation Study: To validate the stability-indicating nature of the method, Baccatin III is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The resulting mixtures are then analyzed to ensure that all degradation products are well-separated from the parent peak and from each other.[4]

Mandatory Visualizations

Biosynthetic Pathway of Baccatin III

The biosynthesis of Baccatin III from the general isoprenoid precursor Geranylgeranyl pyrophosphate (GGPP) involves a series of complex enzymatic reactions. The following diagram illustrates the key steps and enzymes in this pathway.

References

- 1. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 巴卡亭III ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]

- 4. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Baccatin III as a Biosynthetic Precursor to Paclitaxel: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Paclitaxel (Taxol®) is a highly effective antineoplastic agent used in the treatment of various cancers.[1][2] Its complex chemical structure, featuring a tetracyclic diterpenoid core known as baccatin III, has made its synthesis a significant challenge. This technical guide provides a detailed overview of the biosynthetic pathway leading from baccatin III to paclitaxel, focusing on the key enzymatic steps, quantitative data from various production methods, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and production of this vital anticancer drug. It is important to note that while the query specified baccatin IX, the scientifically recognized and primary immediate precursor for the attachment of the C-13 side chain in paclitaxel biosynthesis is baccatin III.

The Biosynthetic Conversion of Baccatin III to Paclitaxel

The final stages of paclitaxel biosynthesis involve the attachment of a C-13 phenylisoserinoyl side chain to the baccatin III core. This process is catalyzed by a series of enzymes that have been identified and characterized in various Taxus species.

The biosynthesis of paclitaxel is a complex process involving approximately 20 enzymatic steps, starting from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).[3][4] The pathway culminates in the formation of the intricate paclitaxel molecule. The later stages of this pathway, which are of significant interest for semi-synthetic and biosynthetic production strategies, involve the conversion of baccatin III to paclitaxel.

The key enzymatic steps in the conversion of baccatin III to paclitaxel are:

-

Acylation of Baccatin III: The process is initiated by the acylation of the C-13 hydroxyl group of baccatin III with a β-phenylalanine derivative. This reaction is catalyzed by the enzyme baccatin III-3-amino-13-phenylpropanoyl-CoA transferase (BAPT) .

-

Hydroxylation: Following the attachment of the side chain, a hydroxylation event occurs at the C-2' position of the side chain.

-

Benzoylation: The final step is the N-benzoylation of the amino group on the side chain, a reaction catalyzed by the enzyme 3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase (DBTNBT) .

Recent research has identified DBAT, BAPT, and DBTNBT as some of the most important rate-limiting enzymes in the paclitaxel biosynthesis pathway.[5]

Signaling Pathway Diagram

The following diagram illustrates the key enzymatic conversions from baccatin III to paclitaxel.

Quantitative Data on Paclitaxel Production

The yield of paclitaxel varies significantly depending on the production method. While direct extraction from the bark of the Pacific yew (Taxus brevifolia) was the original source, low yields and ecological concerns have driven the development of alternative methods.[6][7] Semi-synthesis from more abundant precursors like 10-deacetylbaccatin III (10-DAB) and plant cell culture are now the primary sources of paclitaxel.

| Production Method | Host/Source | Typical Yield | Reference |

| Direct Extraction | Taxus brevifolia bark | 0.001 - 0.05% (dry weight) | [3] |

| Semi-synthesis | From 10-DAB or Baccatin III | Varies (up to 80% market share) | [7][8] |

| Plant Cell Culture | Taxus species | 10 - 200 mg/L | [7] |

| Heterologous Expression | Saccharomyces cerevisiae | Low, under development | [9] |

| Endophytic Fungi | e.g., Taxomyces andreanae | Low, under investigation | [2] |

Experimental Protocols

The semi-synthesis of paclitaxel from baccatin III is a widely used method for commercial production. The following is a generalized protocol for the esterification of baccatin III with a protected C-13 side chain, a key step in many semi-synthetic routes.

Protocol: Esterification of Baccatin III

Objective: To attach a protected C-13 side chain to baccatin III via esterification.

Materials:

-

Baccatin III

-

Protected C-13 side chain (e.g., a β-lactam or an oxazolidine derivative)

-

Anhydrous solvent (e.g., toluene, THF)

-

Strong base (e.g., n-butyllithium, lithium diisopropylamide)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Reagents for deprotection

-

Chromatography supplies (silica gel, solvents)

Methodology:

-

Protection of Baccatin III: The 7-hydroxyl group of baccatin III is often protected (e.g., with a triethylsilyl (TES) group) to prevent side reactions. This step is crucial for achieving high yields of the desired C-13 esterified product.

-

Activation: The protected baccatin III is dissolved in an anhydrous solvent and cooled to a low temperature (typically -40 to -78 °C). A strong base is then added dropwise to deprotonate the C-13 hydroxyl group, forming a reactive alkoxide.

-

Coupling: The protected C-13 side chain is added to the reaction mixture. The reaction is allowed to proceed for a specific duration, during which the side chain is coupled to the baccatin III core at the C-13 position.

-

Quenching: The reaction is quenched by the addition of a suitable quenching solution.

-

Extraction and Purification: The product is extracted from the reaction mixture using an organic solvent. The crude product is then purified using column chromatography.

-

Deprotection: The protecting groups on the C-7 hydroxyl and the C-13 side chain are removed to yield paclitaxel.

-

Final Purification: The final paclitaxel product is purified by recrystallization or further chromatography to achieve high purity.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the semi-synthesis of paclitaxel from baccatin III.

Conclusion

The biosynthetic pathway from baccatin III to paclitaxel represents a critical area of research for improving the production of this essential anticancer drug. Understanding the key enzymes and their kinetics, as well as optimizing semi-synthetic and biotechnological production methods, is vital for meeting the global demand for paclitaxel. This technical guide has provided a comprehensive overview of the current knowledge in this field, offering valuable information for researchers and professionals in drug development and manufacturing. The continued elucidation of the paclitaxel biosynthetic pathway will undoubtedly lead to more efficient and sustainable production methods in the future.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Paclitaxel [drugfuture.com]

- 3. benchchem.com [benchchem.com]

- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 5. Identification of rate-limiting enzymes involved in paclitaxel biosynthesis pathway affected by coronatine and methyl-β-cyclodextrin in Taxus baccata L. cell suspension cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

- 7. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.3. Semi-Synthesis [bio-protocol.org]

- 9. max-planck-innovation.com [max-planck-innovation.com]

Baccatin III: From Yew Needle to Anticancer Agent Precursor - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Baccatin III, a complex diterpenoid extracted from the needles of the yew tree (Taxus species), stands as a cornerstone in the history of cancer chemotherapy. Its discovery and subsequent utilization as a key precursor in the semi-synthesis of the potent anticancer drug paclitaxel (Taxol®) revolutionized the production of this life-saving medication. This technical guide provides an in-depth exploration of the discovery, historical significance, physicochemical properties, and the pivotal experimental protocols for the extraction, purification, and semi-synthetic conversion of Baccatin III to paclitaxel. Detailed methodologies and quantitative data are presented to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and pharmaceutical development.

Discovery and Historical Significance

The story of Baccatin III is intrinsically linked to the development of paclitaxel. In the 1960s, the National Cancer Institute (NCI) identified cytotoxic activity in the bark of the Pacific yew (Taxus brevifolia)[1][2]. The active compound, paclitaxel, was isolated in 1966 and its structure elucidated in 1971[1][2]. However, the low yield of paclitaxel from yew bark (approximately 1 kg from the bark of 3,000 trees) and the destructive harvesting methods presented significant supply and environmental challenges[3].

This supply crisis spurred the search for alternative sources. The breakthrough came with the discovery of Baccatin III and its close analogue, 10-deacetylbaccatin III (10-DAB), in the renewable needles and twigs of various yew species, including the European yew (Taxus baccata)[3][4]. While possessing a similar core structure to paclitaxel, Baccatin III lacks the crucial C-13 side chain responsible for its potent anticancer activity.

The historical significance of Baccatin III lies in its role as a readily available starting material for the semi-synthesis of paclitaxel. Pioneering work by chemists such as Pierre Potier and Robert Holton in the 1980s led to the development of efficient methods to attach the necessary side chain to the Baccatin III core[2][4][5]. This semi-synthetic approach, later commercialized by Bristol-Myers Squibb, alleviated the supply issues and made paclitaxel widely available for clinical use, marking a pivotal moment in the history of cancer treatment[4][5]. The semi-synthesis of paclitaxel from Baccatin III remains a cornerstone of its commercial production[4].

Physicochemical Properties of Baccatin III

A thorough understanding of the physicochemical properties of Baccatin III is essential for its extraction, purification, and chemical modification.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₈O₁₁ | --INVALID-LINK-- |

| Molecular Weight | 586.6 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | BiorLab |

| Melting Point | 229-234 °C | ChemicalBook |

| Solubility | Soluble in DMSO, ethanol, chloroform; sparingly soluble in methanol; insoluble in water. | LKT Labs, BiorLab |

| Purity (commercially available) | ≥98% (HPLC) | LKT Labs, BiorLab |

Quantitative Data: Yields and Purity

The concentration of Baccatin III and its precursors varies depending on the Taxus species, plant part, and extraction method. The efficiency of the semi-synthetic steps is also a critical factor.

Table 3.1: Yield of Baccatin III and 10-Deacetylbaccatin III from Taxus Species

| Taxus Species | Plant Part | Compound | Yield | Source |

| Taxus baccata | Needles | 10-Deacetylbaccatin III | Up to 297 mg/kg (fresh weight) | --INVALID-LINK-- |

| Taxus baccata | Bark | 10-Deacetylbaccatin III | 1.75 µg/mg | --INVALID-LINK-- |

| Taxus baccata | Needles | 10-Deacetylbaccatin III | 1.75 µg/mg | --INVALID-LINK-- |

| Taxus chinensis | Needles | 10-Deacetylbaccatin III | 0.50–3.00 mg/g | --INVALID-LINK-- |

Table 3.2: Purity and Yields in Paclitaxel Semi-Synthesis from 10-Deacetylbaccatin III

| Process Step | Product | Purity | Overall Yield | Source |

| 4-step conversion from 10-DAB | Paclitaxel | - | 58% | --INVALID-LINK-- |

| 3-step reaction (redox, acetylation, deacetylation) from 10-deacetyl-7-xylosyltaxanes | Paclitaxel | 99.52% | 67.6% | --INVALID-LINK--, --INVALID-LINK-- |

| Purification of 10-DAB by preparative HPLC | 10-Deacetylbaccatin III | 99.72 ± 0.18% | ~90% recovery | --INVALID-LINK-- |

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and semi-synthesis of paclitaxel from Baccatin III.

Extraction and Purification of Baccatin III from Taxus baccata Needles

This protocol is a composite of established laboratory methods for the isolation of Baccatin III and its precursors.

Workflow for Extraction and Purification of Baccatin III

Caption: Workflow for the extraction and purification of Baccatin III.

Methodology:

-

Preparation of Plant Material: Freshly collected needles of Taxus baccata are air-dried in the shade for several days and then finely powdered using a mechanical grinder.

-

Extraction: The powdered plant material is extracted with methanol (1:10 w/v) at room temperature with continuous stirring for 24 hours. The extraction process is repeated three times to ensure maximum recovery of taxanes.

-

Filtration and Concentration: The methanolic extracts are pooled, filtered through Whatman No. 1 filter paper, and concentrated under reduced pressure at 40°C using a rotary evaporator to yield a viscous residue.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned with an equal volume of dichloromethane. The organic layer, containing the taxanes, is separated. This partitioning is repeated three times.

-

Drying and Evaporation: The combined dichloromethane fractions are dried over anhydrous sodium sulfate and then evaporated to dryness to yield the crude taxane extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification and Crystallization: Fractions containing Baccatin III are pooled, concentrated, and recrystallized from a mixture of methanol and water to afford pure Baccatin III. The purity is confirmed by High-Performance Liquid Chromatography (HPLC).

Semi-Synthesis of Paclitaxel from Baccatin III

The following protocol is based on the well-established Holton semi-synthesis, which involves the protection of the C-7 hydroxyl group, attachment of the side chain via a β-lactam, and subsequent deprotection.

Pathway for the Semi-Synthesis of Paclitaxel from Baccatin III

References

- 1. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

- 2. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 3. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 3.3. Semi-Synthesis [bio-protocol.org]

An In-depth Technical Guide to Baccatin Analogs: Focus on Baccatin III

A note on the requested topic: Initial searches for "Baccatin IX" did not yield a specific, identifiable compound with a corresponding CAS number or molecular formula in publicly available scientific databases. It is possible that this is a rare derivative or a typographical error. This guide will therefore focus on the well-researched and structurally significant analog, Baccatin III , a key diterpene in the biosynthesis of prominent anticancer agents. The information presented herein for Baccatin III serves as a comprehensive example of the data and experimental insights available for this class of molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing core information on Baccatin III, including its chemical properties, experimental protocols, and biological significance.

Core Data Presentation

Quantitative data for Baccatin III and its common precursor, 10-Deacetylbaccatin III, are summarized below for comparative analysis.

Table 1: Physicochemical Properties of Baccatin III and 10-Deacetylbaccatin III

| Property | Baccatin III | 10-Deacetylbaccatin III |

| CAS Number | 27548-93-2[1][2][3][4][5] | 32981-86-5[6][7] |

| Molecular Formula | C₃₁H₃₈O₁₁[2][5] | C₂₉H₃₆O₁₀[7] |

| Molecular Weight | 586.63 g/mol [2] | 544.59 g/mol [7] |

| Appearance | White to off-white crystalline powder[3] | White or off-white powder[7] |

| Melting Point | 229-234 °C[3][4] | Not specified |

| Solubility | Soluble in DMSO and ethanol; Insoluble in water[3] | Soluble in methanol; Insoluble in water and ethanol[7] |

| Storage Temperature | -20°C[3] or 2-8°C | 2-8°C[6][7] |

Experimental Protocols

Detailed methodologies for key experiments involving Baccatin III are crucial for reproducibility and further investigation.

Protocol 1: Induction of Apoptosis in Cancer Cell Lines

This protocol outlines a general method for assessing the apoptosis-inducing activity of Baccatin III in vitro.

-

Cell Culture:

-

Culture selected cancer cell lines (e.g., breast, colon) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment with Baccatin III:

-

Prepare a stock solution of Baccatin III in DMSO.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Baccatin III for 24-48 hours. A vehicle control (DMSO) should be included.

-

-

Apoptosis Assay (Caspase Activity):

-

Following treatment, lyse the cells and measure caspase-10 activity using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.

-

Read the absorbance or fluorescence using a plate reader. Increased caspase-10 activity is indicative of apoptosis.

-

Protocol 2: In Vivo Tumor Growth Inhibition Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of Baccatin III in a mouse model.

-

Animal Model:

-

Utilize immunodeficient mice (e.g., nude mice) for xenograft studies.

-

Implant tumor cells (e.g., 4T1 mammary carcinoma or CT26 colon carcinoma) subcutaneously into the flank of the mice.[8]

-

-

Dosing and Administration:

-

Once tumors reach a palpable size, randomize mice into control and treatment groups.

-

Administer Baccatin III orally at specified dosages (e.g., 0.05 or 0.5 mg/kg/day).[8] The control group receives the vehicle.

-

-

Tumor Growth Monitoring:

-

Measure tumor volume using calipers every few days.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

-

Analysis of Myeloid-Derived Suppressor Cells (MDSCs):

-

Collect spleens and tumors to prepare single-cell suspensions.

-

Use flow cytometry to quantify the population of MDSCs, which are known to suppress anti-tumor immunity. A reduction in MDSCs in the Baccatin III-treated group would suggest an immunomodulatory mechanism of action.[8]

-

Signaling Pathways and Experimental Workflows

Logical Relationship of Baccatin III to Paclitaxel Synthesis

Baccatin III is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol). The following diagram illustrates this key relationship.

Caption: Synthetic pathway from 10-Deacetylbaccatin III to Paclitaxel via Baccatin III.

Experimental Workflow for In Vivo Anti-Tumor Activity Assessment

The diagram below outlines the key steps in an in vivo experiment to assess the anti-tumor effects of Baccatin III.

Caption: Workflow for assessing the in vivo anti-tumor activity of Baccatin III.

References

- 1. [Baccatin III] - CAS [27548-93-2] [store.usp.org]

- 2. standards.chromadex.com [standards.chromadex.com]

- 3. Baccatin III - LKT Labs [lktlabs.com]

- 4. Baccatin III - Wikipedia [en.wikipedia.org]

- 5. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. toku-e.com [toku-e.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Note & Protocol: Extraction of Baccatin III from Taxus Needles

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Baccatin III is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (Taxol®). The needles of various Taxus species serve as a renewable and abundant source for the extraction of baccatin III and its precursor, 10-deacetylbaccatin III (10-DAB). This document provides a detailed protocol for the extraction, purification, and quantification of baccatin III from Taxus needles, intended for laboratory and pilot-scale applications. The methodologies described are compiled from established scientific literature to ensure robustness and reproducibility.

Quantitative Data Summary

The yield of baccatin III and related taxanes from Taxus needles can vary significantly depending on the species, geographical location, collection time, and the extraction method employed. The following table summarizes quantitative data from various extraction protocols.

| Taxus Species | Extraction Method | Solvent System | Key Taxane | Yield | Purity | Reference |

| Taxus baccata | Ultrasonic-Assisted Extraction | Methanol | 10-deacetylbaccatin III | 112 mg/kg | Not Specified | [1] |

| Taxus baccata | Ultrasonic-Assisted Extraction | Ethanol | 10-deacetylbaccatin III | 102 mg/kg | Not Specified | [1] |

| Taxus chinensis | Whole-Cell Biotransformation | Not Applicable | Baccatin III | 20.66 mg/L from 40 g/L needles | Not Specified | [2] |

| Taxus cuspidata | Supercritical Fluid Extraction (SFE) | CO₂ with 3% ethanol | Baccatin III | 0.158 wt% of extract | Not Specified | [3] |

| Taxus baccata | Solvent Extraction & Partitioning | Methanol, Dichloromethane | 10-deacetylbaccatin III | Not Specified | 99.72 ± 0.18% | [4] |

| Taxus baccata | Solvent Extraction | Ethanol, Dichloromethane | 10-deacetylbaccatin III | up to 297 mg/kg (fresh needles) | Not Specified | [5] |

| Taxus cuspidata | Ultrasonic-Assisted Extraction | 83.5% Ethanol | Baccatin III | 118.02 ± 5.52 µg/g | Not Specified | [6] |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of baccatin III from Taxus needles.

Preparation of Plant Material

-

Collection: Harvest fresh needles from healthy Taxus plants. The concentration of taxanes can vary with season, so consistent collection timing is recommended for comparative studies.

-

Drying: Air-dry the needles in a well-ventilated area, shielded from direct sunlight, until they are brittle. Alternatively, use a forced-air oven at a low temperature (e.g., 40-50°C) to expedite drying.

-

Grinding: Pulverize the dried needles into a fine powder using a laboratory mill or grinder. A smaller particle size increases the surface area for efficient extraction. A particle size of around 113-115 µm has been shown to be effective.[1]

Extraction

This protocol describes a conventional solvent extraction method.

-

Maceration:

-

Place the powdered Taxus needles in a large flask or reactor.

-

Add an organic solvent, such as methanol or ethanol, at a solid-to-liquid ratio of 1:10 (w/v).[4]

-

Stir the mixture at room temperature for 24-48 hours. The use of an orbital shaker or overhead stirrer is recommended to ensure thorough mixing.

-

-

Ultrasonic-Assisted Extraction (Alternative):

-

Filtration:

-

Separate the solvent extract from the solid plant material by vacuum filtration through a Büchner funnel with filter paper.

-

Wash the solid residue with a small volume of the extraction solvent to recover any remaining taxanes.

-

Combine the filtrates.

-

-

Concentration:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

Purification

The crude extract contains a complex mixture of compounds, including chlorophyll, waxes, and other taxanes. A multi-step purification process is necessary to isolate baccatin III.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform a defatting step by partitioning the aqueous methanol extract with a non-polar solvent like hexane or ligroin to remove lipids and waxes.[7] Discard the non-polar layer.

-

Extract the aqueous phase multiple times with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to extract the taxanes.[4][5]

-

Combine the organic layers and evaporate the solvent under reduced pressure to yield a taxane-enriched fraction.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column packed with an appropriate non-polar solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Dissolve the taxane-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or gradient increase in the polarity of the mobile phase.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Pool the fractions containing baccatin III.

-

-

Crystallization:

-

Concentrate the pooled fractions containing baccatin III.

-

Dissolve the residue in a minimal amount of a suitable solvent (e.g., a mixture of acetone and hexane) and allow it to crystallize, often at a reduced temperature (e.g., 4°C).

-

Collect the crystals by filtration and wash them with a cold, non-polar solvent to remove impurities.

-

Dry the purified baccatin III crystals under vacuum.

-

Quantification by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for the analysis.[2]

-

Mobile Phase: A common mobile phase is a gradient of methanol and water or acetonitrile and water.[6]

-

Detection: The detection wavelength for taxanes is typically set at 227 nm.[2][6]

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of purified baccatin III to generate a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the extracted samples in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Quantify the amount of baccatin III in the samples by comparing the peak area to the calibration curve.

Visualizations

Experimental Workflow for Baccatin III Extraction

Caption: Workflow for Baccatin III extraction and purification.

References

- 1. Ultrasonic-assisted extraction of 10-deacetylbaccatin III from Taxus baccata L.: optimization using response surface methodology [acikerisim.aksaray.edu.tr]

- 2. An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

Application Note and Protocol: Purification of Baccatin III using Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccatin III is a polycyclic diterpenoid and a crucial intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel (Taxol®)[1][2]. The efficient purification of Baccatin III from natural sources, such as various species of the yew tree (Taxus), or from cell cultures is a critical step in ensuring a high-quality and high-yield production of this vital chemotherapeutic agent[3]. Column chromatography is a fundamental and widely employed technique for the isolation and purification of Baccatin III from complex mixtures[4]. This document provides a detailed protocol for the purification of Baccatin III using column chromatography, with a focus on preparative high-performance liquid chromatography (Prep-HPLC).

Principle of a Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent or mixture of solvents that flows through the column)[4][5]. In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase[6]. Compounds with higher polarity elute earlier, while less polar compounds are retained longer by the stationary phase[7]. By carefully selecting the stationary and mobile phases, a high degree of separation can be achieved.

Experimental Protocol

This protocol outlines the purification of Baccatin III from a crude plant extract using preparative HPLC.

1. Materials and Reagents

-

Crude Extract: A pre-processed extract from Taxus baccata (or other suitable source) containing Baccatin III. The crude taxoid mixture is typically prepared by methanol extraction, followed by liquid-liquid partitioning with dichloromethane and precipitation with hexane[8].

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Stationary Phase: C18 silica gel packed in a preparative HPLC column (e.g., 10 x 250 mm, 5 µm particle size)[8].

-

Equipment:

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a UV detector.

-

Fraction collector.

-

Rotary evaporator.

-

Analytical HPLC system for purity analysis.

-

Vortex mixer.

-

Filtration apparatus with 0.45 µm filters.

-

2. Sample Preparation

-

Dissolve the crude taxoid extract in a minimal amount of the initial mobile phase (e.g., methanol-water mixture).

-

Vortex the solution until the extract is fully dissolved.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

3. Preparative HPLC Method

-

Column: C18 (10 x 250 mm, 5 µm)[8].

-

Mobile Phase: A gradient of methanol and water is often effective. An isocratic elution with methanol-water (70:30 v/v) can also be used[8].

-

Flow Rate: 10 mL/min[8].

-

Detection: UV at 227 nm[8].

-

Injection Volume: Dependent on the concentration of the prepared sample and the column capacity.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the filtered sample onto the column.

-

Run the chromatography method, collecting fractions at regular intervals. The size and timing of fractions should be optimized based on preliminary analytical runs to isolate the peak corresponding to Baccatin III.

-

After the elution of Baccatin III, wash the column with a high percentage of organic solvent (e.g., 100% methanol) to remove any strongly retained impurities.

-

Re-equilibrate the column with the initial mobile phase before the next injection.

-

4. Post-Purification Processing

-

Analyze the collected fractions using analytical HPLC to identify those containing pure Baccatin III. The analytical method can be similar to the preparative method but on a smaller scale (e.g., C18 column, 4.6 x 250 mm, 5 µm, with a flow rate of 1 mL/min)[8].

-

Pool the fractions containing high-purity Baccatin III.

-

Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

-

The resulting solid is the purified Baccatin III. Further drying under vacuum may be necessary.

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of taxanes, including Baccatin III, using column chromatography.

| Parameter | Value | Reference |

| Purity of Recovered 10-Deacetylbaccatin III | 99.72 ± 0.18% | [8] |

| Purity of Recovered Paclitaxel | 95.78 ± 3.63% | [8] |

| Recovery of Taxanes (general) | ~90% | [8] |

| Purity of Collected Taxanes (Semi-Prep HPLC) | 90% | [9] |

Visualizations

Experimental Workflow for Baccatin III Purification

Caption: Workflow for the purification of Baccatin III.

Logical Relationship of Purification Steps

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Column chromatography - Wikipedia [en.wikipedia.org]

- 5. chromtech.com [chromtech.com]

- 6. columbia.edu [columbia.edu]

- 7. What are the main phases of Column Chromatography? | AAT Bioquest [aatbio.com]

- 8. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from Baccatin III

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paclitaxel (Taxol®) is a potent anti-cancer agent originally isolated from the bark of the Pacific yew tree, Taxus brevifolia. Due to the low natural abundance of paclitaxel, semi-synthesis starting from more readily available precursors is a crucial method for its production. Baccatin III, a complex diterpenoid extracted from the needles and twigs of the European yew tree (Taxus baccata), is a key starting material for the semi-synthesis of paclitaxel. This document provides detailed application notes and protocols for the semi-synthesis of paclitaxel from Baccatin III, focusing on a common and effective strategy involving the protection of the C-7 hydroxyl group, esterification with a protected side chain at the C-13 position, and subsequent deprotection to yield the final product.

Overall Synthesis Pathway

The semi-synthesis of paclitaxel from Baccatin III can be summarized in three main stages:

-

Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group of Baccatin III is selectively protected to prevent it from reacting in the subsequent esterification step. This is necessary because the C-7 and C-13 hydroxyl groups have similar reactivity.

-

Esterification at the C-13 Position: The protected Baccatin III is then coupled with a protected N-benzoyl-β-phenylisoserine side chain at the sterically hindered C-13 hydroxyl group.

-

Deprotection: The protecting groups on both the C-7 position of the taxane core and the side chain are removed to yield paclitaxel.

Experimental Protocols

Protocol 1: Protection of Baccatin III at the C-7 Hydroxyl Group

This protocol describes the protection of the C-7 hydroxyl group of Baccatin III using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl).

Materials:

-

Baccatin III

-

Anhydrous Pyridine

-

2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Baccatin III in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of Troc-Cl in anhydrous DCM to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain 7-O-Troc-Baccatin III.

Quantitative Data Summary:

| Step | Reactant | Product | Protecting Group | Typical Yield | Purity |

| 1 | Baccatin III | 7-O-Troc-Baccatin III | Troc | >90% | >95% |

Protocol 2: Esterification of 7-O-Troc-Baccatin III with a Protected Side Chain

This protocol details the coupling of 7-O-Troc-Baccatin III with a protected β-lactam side chain, a common and efficient method. A frequently used side chain is (3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone.

Materials:

-

7-O-Troc-Baccatin III

-

(3R,4S)-1-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LiHMDS) solution in THF (typically 1.0 M)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 7-O-Troc-Baccatin III in anhydrous THF under an inert atmosphere.

-

Cool the solution to -40°C.

-

Slowly add LiHMDS solution to the reaction mixture and stir for 30 minutes at -40°C to form the lithium alkoxide at the C-13 position.

-

In a separate flask, dissolve the protected β-lactam side chain in anhydrous THF.

-

Add the solution of the protected side chain to the reaction mixture containing the lithium alkoxide of 7-O-Troc-Baccatin III.

-

Allow the reaction to proceed at -40°C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the protected paclitaxel intermediate.

Quantitative Data Summary:

| Step | Reactant | Product | Coupling Agent | Typical Yield | Purity |

| 2 | 7-O-Troc-Baccatin III | Protected Paclitaxel | LiHMDS | 70-85% | >95% |

Protocol 3: Deprotection to Yield Paclitaxel

This final protocol describes the removal of the Troc group from the C-7 position and the triethylsilyl (TES) group from the side chain.

Materials:

-

Protected Paclitaxel Intermediate

-

Acetic acid

-

Methanol

-

Zinc dust (activated)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve the protected paclitaxel intermediate in a mixture of acetic acid and methanol.

-

Add activated zinc dust to the solution.

-

Heat the reaction mixture to 60°C and stir for 2-3 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the excess zinc dust.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure paclitaxel.

Quantitative Data Summary:

| Step | Reactant | Product | Deprotecting Agent | Typical Yield | Purity |

| 3 | Protected Paclitaxel | Paclitaxel | Zinc/Acetic Acid | 80-90% | >99% |

Application Note: Quantitative Analysis of Baccatin III by HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccatin III is a crucial intermediate in the semi-synthesis of Paclitaxel (Taxol), one of the most important anticancer drugs used today.[1] It is a naturally occurring taxane diterpenoid found in various species of the yew tree (Taxus).[2] Accurate and reliable quantification of Baccatin III in plant materials, extracts, and in-process samples is essential for drug discovery, process optimization, and quality control. This application note provides a detailed protocol for the quantitative analysis of Baccatin III using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Baccatin III from other components in the sample matrix. A C18 column is used as the stationary phase, and an isocratic mobile phase of methanol and water provides efficient separation.[3] The quantification is achieved by detecting the analyte using a UV detector set at the wavelength of maximum absorbance for Baccatin III, which is approximately 227-233 nm.[3][4][5] The concentration of Baccatin III in a sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a Baccatin III reference standard.

Experimental Workflow for Baccatin III Quantification

Caption: Experimental workflow for Baccatin III analysis.

Experimental Protocols

Apparatus and Materials

-

Apparatus:

-

HPLC system with a UV detector (e.g., Agilent 1100 series or equivalent).[6]

-

Analytical balance.

-

Ultrasonic bath.

-

Centrifuge.

-

Rotary evaporator.

-

Vortex mixer.

-

Syringe filters (0.45 µm, PTFE or Nylon).

-

-

Chemicals and Reagents:

-

Baccatin III reference standard (≥98% purity).

-

Methanol (HPLC grade).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Dichloromethane (Analytical grade).

-

-

Chromatographic Column:

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

-

Preparation of Solutions

-

Mobile Phase (Methanol:Water, 70:30 v/v):

-

Measure 700 mL of HPLC-grade methanol.

-

Measure 300 mL of HPLC-grade water.

-

Mix the two solvents.

-

Degas the solution for at least 15 minutes using an ultrasonic bath or vacuum filtration.

-

-

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Baccatin III reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and make up to the volume with methanol. This solution should be stored at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation (from Taxus Needles)

-

Drying and Grinding: Dry the plant material (e.g., Taxus baccata needles) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 20 mL of methanol.

-

Ultrasonication: Place the flask in an ultrasonic bath and extract for 60 minutes at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.